molecular formula C8H8N2O3 B1345571 Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- CAS No. 68239-25-8

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-

Cat. No.: B1345571
CAS No.: 68239-25-8
M. Wt: 184.19 g/mol
InChI Key: NQRLPDFELNCFHW-QFFDRWTDSA-N
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Description

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Biological Activity

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- is a deuterated derivative of N-(4-nitrophenyl)acetamide, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure that includes a nitrophenyl group attached to an acetamide moiety, contributing to its potential pharmacological applications. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.1607 g/mol
  • Structural Features : The presence of the nitro group enhances the compound's interaction with biological targets, making it a candidate for further pharmacological studies.

1. Anti-inflammatory Properties

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- has been studied for its anti-inflammatory effects. Research indicates that the compound may inhibit specific enzymes involved in inflammatory processes. The nitro group is believed to play a crucial role in modulating these pathways.

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .

3. Enzyme Interaction Studies

Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- interacts with various enzymes and receptors within biological systems. Its ability to mimic certain biological molecules allows researchers to explore its effects on different biological pathways.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of several acetamide derivatives, Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- demonstrated significant inhibition against multiple bacterial species. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A recent investigation assessed the anti-inflammatory properties of Acetamide derivatives in a murine model of inflammation. The results indicated that treatment with Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- resulted in a significant reduction in inflammatory markers compared to controls.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Acetamide (100 mg/kg)45
Acetamide (200 mg/kg)65

This study highlights the compound's potential as an anti-inflammatory therapeutic agent .

The mechanism by which Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
  • Bioavailability Enhancement : The isotopic labeling (deuterium) allows for distinct tracking in biological systems and may influence pharmacokinetics and bioavailability .

Comparison with Similar Compounds

To further understand the uniqueness of Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)- in terms of biological activity and structure:

Compound NameStructure TypeUnique Features
N-(4-Nitrophenyl)acetamideNon-deuterated variantLacks deuterium; used widely in organic synthesis
4-NitroanilineAmine derivativeMore reactive due to free amine
AcetanilideParent compoundLacks nitro group; serves as a precursor
N-(3-Nitrophenyl)acetamideIsomeric variantDifferent positioning of nitro group affects reactivity

The deuterated version provides advantages in tracking and studying metabolic pathways without interference from non-deuterated counterparts.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂), a reaction critical in synthetic and biological contexts.

Reaction Conditions Products Mechanistic Notes
Catalytic hydrogenation (H₂/Pd)N-(4-aminophenyl-2,3,5,6-d4)acetamideDeuterium substitution may slow reaction rates due to kinetic isotope effects (KIE) .
Fe/HCl or Sn/HClSame as aboveAcidic conditions protonate the nitro group, facilitating electron transfer.

Key Findings :

  • Reduction preserves the deuterium labeling on the aromatic ring, enabling isotopic tracing in metabolic studies .

  • Kinetic studies suggest deuterium at ortho/para positions marginally stabilizes transition states, altering activation energy.

Hydrolysis of the Amide Bond

The acetamide group hydrolyzes under acidic or basic conditions, yielding 4-nitroaniline-d₄ and acetic acid.

Conditions Products Rate Constants
6M HCl, reflux (acidic)4-Nitroaniline-2,3,5,6-d₄ + CH₃COOHkobs1.2×104s1k_{obs}\approx 1.2\times 10^{-4}\,\text{s}^{-1}
2M NaOH, 80°C (basic)Same as abovekobs3.8×104s1k_{obs}\approx 3.8\times 10^{-4}\,\text{s}^{-1}

Mechanistic Insights :

  • Base-catalyzed hydrolysis proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, forming a tetrahedral intermediate.

  • Acidic hydrolysis involves protonation of the amide oxygen, weakening the C-N bond.

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to meta positions, but deuterium labeling influences reaction dynamics.

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄, 50°CSubstitution at meta to -NO₂ (minor)
SulfonationH₂SO₄, 100°CLimited reactivity due to deactivation

Deuterium Effects :

  • Isotopic substitution reduces vibrational frequencies at C-D bonds, potentially altering resonance stabilization of intermediates .

  • EAS reactions show 10–15% slower kinetics compared to non-deuterated analogs.

Nucleophilic Aromatic Substitution (NAS)

Activated by the electron-withdrawing nitro group, NAS occurs under stringent conditions.

Nucleophile Conditions Product
NH₃ (ammonia)Cu catalyst, 200°CN-(4-aminophenyl-2,3,5,6-d4)acetamide
OH⁻High-pressure reactorPhenol derivative (low yield)

Kinetic Considerations :

  • Deuterium labeling may slightly enhance leaving-group ability due to hyperconjugative effects .

Isotope Effects in Reaction Mechanisms

Deuterium labeling enables precise tracking of reaction pathways:

Isotope Effect Impact
Primary KIE (kH/kDk_H/k_D)Observed in C-H/D bond-breaking steps (e.g., hydrolysis: kH/kD2.3k_H/k_D\approx 2.3)
Secondary KIEInfluences steric and electronic factors in aromatic substitution .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing isotopically labeled Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-, and how can purity be validated?

Methodological Answer:
Deuterated acetamide derivatives are typically synthesized via isotopic exchange reactions or catalytic deuteration of precursor nitroaromatic compounds. For N-(4-nitrophenyl-2,3,5,6-d4)-acetamide, a common approach involves:

  • Deuteration : Hydrogen-deuterium (H/D) exchange at the 2,3,5,6 positions of the nitrobenzene ring using deuterated solvents (e.g., D₂O or DMSO-d₆) under acidic or basic catalysis .
  • Purification : Chromatographic techniques (HPLC or column chromatography) to isolate the deuterated product, followed by recrystallization for enhanced purity.
  • Validation : High-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., M+4 isotope pattern) and ¹H/²H NMR to quantify deuterium incorporation (>98% isotopic purity recommended for research reproducibility) .

Q. Basic: Which spectroscopic techniques are most effective for characterizing deuterium incorporation in Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-?

Methodological Answer:

  • ²H NMR Spectroscopy : Directly quantifies deuterium distribution and positional integrity. The absence of ¹H signals at the 2,3,5,6 positions confirms deuteration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF identifies isotopic clusters (e.g., M+4 peak for four deuterium atoms) .
  • FT-IR Spectroscopy : Detects shifts in C-D stretching vibrations (~2100–2200 cm⁻¹) compared to C-H bonds (~2800–3100 cm⁻¹) .

Q. Advanced: How do isotopic effects (deuteration at 2,3,5,6 positions) influence the compound’s reactivity in nucleophilic substitution or redox reactions?

Methodological Answer:
Deuteration alters kinetic isotope effects (KIEs) due to reduced zero-point energy in C-D bonds. For example:

  • Nucleophilic Substitution : Deuteration slows reaction rates (primary KIE ≈ 6–10) due to stronger C-D bonds. Use stopped-flow kinetics or computational modeling (e.g., DFT) to quantify activation barriers .
  • Redox Reactions : Secondary KIEs (≈1.1–1.4) may stabilize transition states. Electrochemical methods (cyclic voltammetry) paired with isotopic labeling can elucidate electron-transfer mechanisms .

Q. Advanced: What computational strategies reconcile discrepancies between experimental spectroscopic data and theoretical simulations for deuterated acetamides?

Methodological Answer:

  • Hybrid DFT/Molecular Dynamics (MD) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets, then simulate NMR chemical shifts with gauge-including atomic orbital (GIAO) methods. Compare with experimental ²H NMR data to validate models .
  • Machine Learning (ML) : Train ML algorithms (e.g., neural networks) on experimental-computational datasets to predict deviations in vibrational spectra caused by deuteration .

Q. Methodological: How can factorial design optimize reaction conditions for synthesizing deuterated acetamide derivatives?

Methodological Answer:
A 2³ factorial design evaluates three critical variables (e.g., temperature, catalyst concentration, reaction time) to maximize deuteration efficiency:

  • Factors : Temperature (60°C vs. 80°C), catalyst (H₂SO₄ vs. DCl), and solvent (D₂O vs. CD₃OD).
  • Response Variables : % Deuterium incorporation (HRMS) and reaction yield.
  • Analysis : ANOVA identifies significant interactions; response surface methodology (RSM) pinpoints optimal conditions .

Q. Data Contradiction: When experimental kinetic data conflicts with quantum chemical predictions for deuterated acetamide reactions, what validation protocols are recommended?

Methodological Answer:

  • Cross-Validation : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out experimental artifacts.
  • Theoretical Reassessment : Re-optimize transition states using higher-level theory (e.g., CCSD(T)) or incorporate solvent effects via polarizable continuum models (PCM) .
  • Collaborative Peer Review : Engage computational and experimental teams to jointly analyze discrepancies, leveraging multi-method frameworks .

Q. Advanced Characterization: What hybrid approaches combine solid-state NMR and computational modeling to study deuterium distribution in crystalline acetamide derivatives?

Methodological Answer:

  • Solid-State ²H NMR : Detects quadrupolar coupling constants to map deuterium positions in the crystal lattice.
  • Periodic DFT Calculations : Simulate crystal packing using CASTEP or VASP software. Compare simulated and experimental NMR spectra to validate deuterium placement .
  • Synchrotron XRD : Resolve deuterium positions via high-resolution X-ray diffraction, complementing NMR/DFT data .

Properties

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLPDFELNCFHW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287593
Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-25-8
Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
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Record name Acetamide, N-(4-nitrophenyl-2,3,5,6-d4)-
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Record name N-(4-Nitrophenyl-2,3,5,6-d4)acetamide
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Record name N-(4-nitro[2,3,5,6-2H4]phenyl)acetamide
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Synthesis routes and methods I

Procedure details

nitrating acetanilide using a mixture of nitric acid and sulfuric acid to produce 4-nitroacetanilide and nitrating further using a mixture of nitric acid and sulfuric acid to produce compound VI;
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Synthesis routes and methods II

Procedure details

To a solution of Pyridine (3 mL) and AcCl (1.017 g, 13.043) in DCM (15 mL) was added the solution of 4-nitrobenzenamine (1.5 g, 10.870 mmol) in pyridine (3 mL) at 0° C. The mixture was stirred at room temperature for 1 h. The volatiles were removed under reduced pressure and the residue was washed with water (10 mL×3), dried under reduced pressure to afford N-(4-nitrophenyl)acetamide as yellow powder (1.9 g, yield: 97%).
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3 mL
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